molecular formula C14H21N3O4 B11772510 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid

Cat. No.: B11772510
M. Wt: 295.33 g/mol
InChI Key: IRBSXICBNQWJBQ-UHFFFAOYSA-N
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Description

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in alcohols or alkanes.

Scientific Research Applications

2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid apart from similar compounds is its specific substitution pattern and the presence of the Boc protecting group. This unique structure allows for selective reactions and interactions, making it a valuable tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

2-[8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-2-yl]acetic acid

InChI

InChI=1S/C14H21N3O4/c1-9-12-15-10(7-11(18)19)8-16(12)5-6-17(9)13(20)21-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,18,19)

InChI Key

IRBSXICBNQWJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NC(=CN2CCN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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